molecular formula C11H11BrO B13288623 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13288623
M. Wt: 239.11 g/mol
InChI Key: ZPVXELRBKFWQAX-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 3-bromophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the cyclopropanation of alkenes using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The bromophenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is unique due to its specific combination of a cyclopropane ring, a bromophenyl group, and an aldehyde functional group

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H11BrO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,8H,4-5,7H2

InChI Key

ZPVXELRBKFWQAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Br)C=O

Origin of Product

United States

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